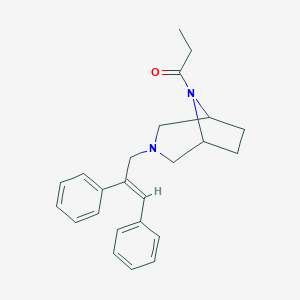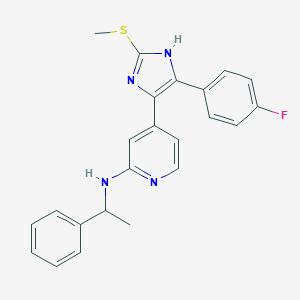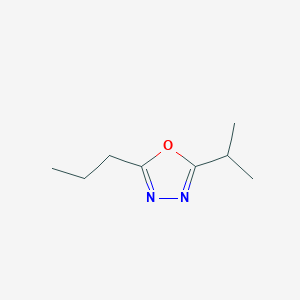![molecular formula C20H34O2 B162571 (3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol CAS No. 1908-44-7](/img/structure/B162571.png)
(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 12444399 is a natural product found in Abies firma and Pinus contorta with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Total Synthesis and Structural Determination : The compound was synthesized as part of research on (+)-dysideapalaunic acid, a sesterterpenic aldose reductase inhibitor. This synthesis involved multiple steps including reductive allylation, deoxygenation, and Wittig condensation, contributing to the establishment of the absolute stereochemistry of the acid (Hagiwara & Uda, 1991).
Chemoenzymatic Synthesis : Research on the enzymatic resolution of compounds related to (3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol led to the synthesis of related substances like (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate (Kinoshita et al., 2008).
Phytochemical Investigation : A related compound was isolated from the CH2Cl2 extract of Teucrium mascatense. Structural elucidation was performed using spectroscopic analysis and mass spectrometry, contributing to the understanding of sesquiterpenes and their derivatives (Ali et al., 2015).
Chemical Transformations and Properties
Study of Skeletal Rearrangements : Research on the rearrangement of ring C aromatic diterpenoids, involving derivatives of naphthalene, helped in understanding the structural and chemical properties of such compounds, which can include the target molecule (Cambie et al., 1998).
Synthesis and Optical Properties : The compound's derivatives were used in the synthesis of a fluorescent probe for β-amyloid, providing insights into molecular diagnosis of Alzheimer’s disease and demonstrating the utility of such compounds in biologically relevant applications (Fa et al., 2015).
Antibacterial Properties : Derivatives of the compound have been studied for their antibacterial properties, as evidenced by research on sesquiterpenes isolated from cotton plant tissues (Uzbekov et al., 2013).
Medicinal Chemistry and Drug Discovery
- Inhibition of Plasmodium falciparum : Compounds structurally related to (3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol were evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a crucial step in antimalarial drug discovery (Vah et al., 2022).
properties
CAS RN |
1908-44-7 |
|---|---|
Product Name |
(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(3R)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3/t16-,17-,18+,19-,20+/m0/s1 |
InChI Key |
IERFAZQCIAZODG-UHZRXMQZSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)C)CO |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






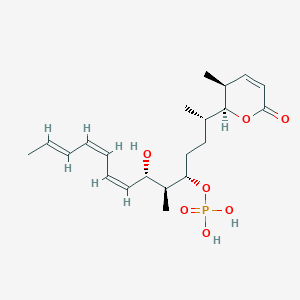
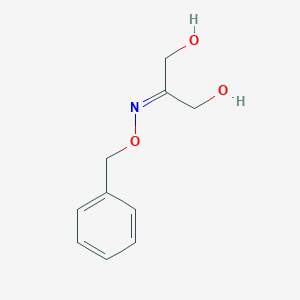

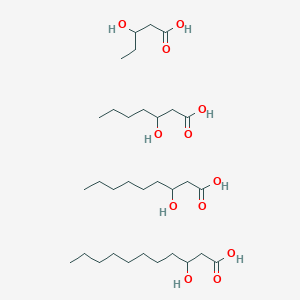
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)

